molecular formula C21H21N3O4S2 B2489768 N-(4-ethylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 866866-15-1

N-(4-ethylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No. B2489768
CAS RN: 866866-15-1
M. Wt: 443.54
InChI Key: PHRMORKJVKXWKC-UHFFFAOYSA-N
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Description

Chemical compounds with complex structures, such as "N-(4-ethylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide", play a crucial role in various fields of science, including medicinal chemistry, due to their potential biological activities. The study of such compounds often involves detailed synthesis procedures, structural analysis, and exploration of their chemical and physical properties.

Synthesis Analysis

The synthesis of complex molecules typically involves multi-step reactions, starting from simpler precursors. For example, the synthesis of similar compounds involves the condensation of amines with appropriate aldehydes or ketones, followed by cyclization reactions to form the core structure, with further functionalization to introduce specific substituents (Gangjee et al., 2009).

Molecular Structure Analysis

The determination of molecular structure is crucial for understanding the compound's properties and reactivity. Techniques such as X-ray crystallography provide detailed insights into the three-dimensional arrangement of atoms within a molecule, revealing intramolecular interactions and conformational preferences (Subasri et al., 2016).

Chemical Reactions and Properties

The reactivity of a compound is influenced by its functional groups and overall molecular structure. Studies often explore various chemical reactions, including substitutions, additions, or eliminations, to understand the compound's behavior under different conditions. The presence of specific functional groups can confer unique reactivity patterns, making such compounds valuable in synthetic chemistry (Mazzone et al., 1987).

Physical Properties Analysis

The physical properties of a compound, such as melting point, boiling point, solubility, and crystal structure, are essential for predicting its behavior in various environments. These properties are often determined experimentally and used to guide the development of new compounds with desired characteristics (Cossar et al., 2018).

Chemical Properties Analysis

Chemical properties, including acidity, basicity, reactivity towards specific reagents, and stability under various conditions, are fundamental for understanding how a compound interacts with biological systems or participates in chemical reactions. Studies often focus on identifying functional groups and assessing their reactivity (Farouk et al., 2021).

properties

IUPAC Name

N-(4-ethylphenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S2/c1-3-15-6-8-16(9-7-15)23-19(25)13-29-21-22-12-18(20(26)24-21)30(27,28)17-10-4-14(2)5-11-17/h4-12H,3,13H2,1-2H3,(H,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRMORKJVKXWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide

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